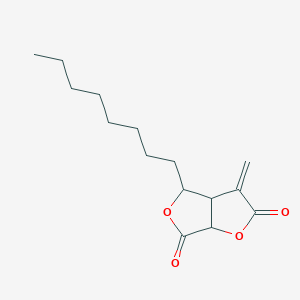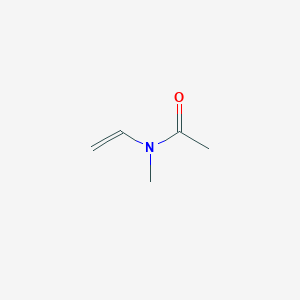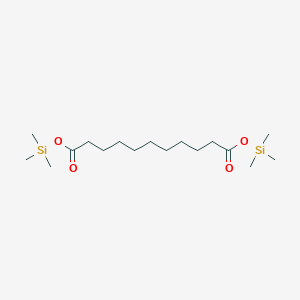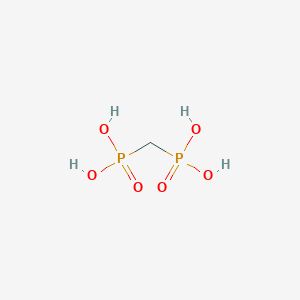
1,2-环氧二十烷
描述
Synthesis Analysis
The synthesis of compounds similar to 1,2-Epoxyeicosane, like EETs, involves complex biochemical processes. EETs are derived from arachidonic acid by cytochrome P450 epoxygenases. Falck et al. (2009) explored robust analogues of these compounds, focusing on vascular relaxation and inhibition of soluble epoxide hydrolase (Falck et al., 2009).
Molecular Structure Analysis
The molecular structure of EETs, and by extension, compounds like 1,2-Epoxyeicosane, is complex. Arjunan et al. (2015) conducted comprehensive quantum chemical and spectroscopic investigations of aromatic epoxides, which are structurally related to 1,2-Epoxyeicosane. These investigations include Fourier-transform infrared spectroscopy and nuclear magnetic resonance studies, which are essential for understanding the molecular structure (Arjunan et al., 2015).
Chemical Reactions and Properties
EETs undergo various chemical reactions, including conversion to dihydroxyeicosatrienoic acids (DHETs). Fang et al. (2000) studied the conversion of EETs to chain-shortened epoxy fatty acids in human skin fibroblasts, highlighting the complex chemical reactions these compounds undergo (Fang et al., 2000).
Physical Properties Analysis
The physical properties of EETs are crucial for their biological functions. The study of their physical properties involves understanding their behavior in biological systems, such as their role in vascular function and potential therapeutic applications (Sudhahar et al., 2010).
Chemical Properties Analysis
EETs' chemical properties, including their metabolism by enzymes like cytosolic epoxide hydrolase and their roles in cellular signaling, are significant for their biological effects. Zeldin et al. (1995) explored the metabolism of EETs by cytosolic epoxide hydrolase, emphasizing the importance of substrate structural determinants in asymmetric catalysis (Zeldin et al., 1995).
科学研究应用
高血压治疗和血管功能:包括源自 1,2-环氧二十烷的环氧二十烷类物质已被发现对治疗高血压很有价值。它们改善内皮血管功能,增加钠的排泄,并减少炎症,使其成为高血压治疗的一条有希望的途径 (Imig, 2019).
化学合成和选择性:像 1,2-环氧二十烷这样的 1,2 环氧的还原性开环成醇类物质已经显示出优异的化学产率、化学选择性和区域选择性。此性质对于合成各种化合物具有重要意义 (Bonini et al., 1989).
癌症研究:环氧二十烷类物质在肿瘤生长和转移中起着核心作用。已发现这些化合物的拮抗剂可以抑制癌症生长和转移,突出了它们在癌症治疗中的潜力 (Panigrahy et al., 2012).
中枢神经系统功能:在中枢神经系统中,神经活性环氧二十烷类酸与外周组织相比发挥着不同的作用,突出了它们在细胞功能和疾病中的重要性 (Iliff et al., 2010).
潜在疾病疗法:环氧二十烷三烯酸和其他天然环氧脂肪酸的药理稳定化正在被探索用于潜在疾病疗法 (Morisseau & Hammock, 2013).
化学反应中的催化:席夫碱金属(II)配合物已被用于将像 1,2-环氧二十烷这样的 1,2-环氧乙烷有效、温和和区域选择性地转化为 2-羟乙基硫氰酸酯,为生物活性分子创造有用的中间体 (Sharghi & Nasseri, 2003).
在肝脏生理学中的作用:与 1,2-环氧二十烷密切相关的环氧二十烷三烯酸在大鼠肝脏中内源性产生,可能在细胞和组织稳态中发挥作用 (Capdevila et al., 1984).
脑血管功能和治疗:包括源自 1,2-环氧二十烷的细胞色素 P450 类二十烷酸是脑血管功能的关键调节剂,并且是心血管疾病和神经系统疾病的潜在治疗靶点 (Imig et al., 2011).
动脉粥样硬化治疗:可增强环氧二十烷三烯酸作用的可溶性环氧化物水解酶抑制剂,在治疗动脉粥样硬化和其他心血管疾病方面显示出前景 (Wang et al., 2010).
安全和危害
In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
属性
IUPAC Name |
2-octadecyloxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-21-20/h20H,2-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZBVWCLMYQFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30941558 | |
| Record name | 2-Octadecyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Epoxyeicosane | |
CAS RN |
19780-16-6 | |
| Record name | 1,2-Epoxyeicosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecyloxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octadecyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30941558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyloxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid](/img/structure/B20349.png)



